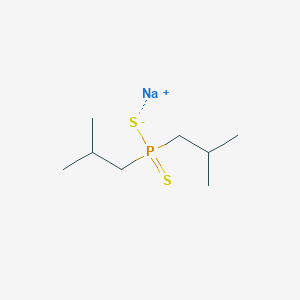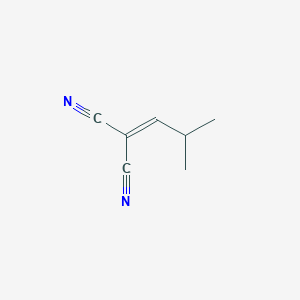
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE can be synthesized through the reaction of diisobutylphosphine with sulfur and sodium hydroxide. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of sodium bis(2-methylpropyl)phosphinodithioate involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and precise control of reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phosphinodithioates .
Wissenschaftliche Forschungsanwendungen
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the mining industry as a flotation agent for the separation of minerals.
Wirkmechanismus
The mechanism of action of sodium bis(2-methylpropyl)phosphinodithioate involves its interaction with molecular targets through its phosphinodithioate group. This interaction can lead to the stabilization or destabilization of certain molecular structures, depending on the specific application. The compound’s surfactant properties also play a crucial role in its mechanism of action, facilitating the formation of micelles and enhancing the solubility of hydrophobic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium diisobutyldithiophosphinate
- Phosphinodithioic acid, bis(2-methylpropyl)-, sodium salt
- Bis(2-methylpropyl)dithiophosphinic acid sodium salt
Uniqueness
SODIUM DI(ISOBUTYL)DITHIOPHOSPHINATE stands out due to its unique combination of properties, including its high emulsifying, wetting, and dispersing capabilities. These properties make it particularly valuable in applications requiring efficient surfactants and flotation agents .
Eigenschaften
CAS-Nummer |
13360-78-6 |
|---|---|
Molekularformel |
C8H19NaPS2 |
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
sodium;bis(2-methylpropyl)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19PS2.Na/c1-7(2)5-9(10,11)6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,10,11); |
InChI-Schlüssel |
UIQQXHHMGXBPQH-UHFFFAOYSA-N |
SMILES |
CC(C)CP(=S)(CC(C)C)[S-].[Na+] |
Kanonische SMILES |
CC(C)CP(=S)(CC(C)C)S.[Na] |
| 13360-78-6 | |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)
